molecular formula C9H9O3- B1234328 3-(3-Hydroxyphenyl)propanoate

3-(3-Hydroxyphenyl)propanoate

Cat. No. B1234328
M. Wt: 165.17 g/mol
InChI Key: QVWAEZJXDYOKEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-hydroxyphenyl)propanoate is a monocarboxylic acid anion that is the conjugate base of 3-(3-hydroxyphenyl)propanoic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a 3-(3-hydroxyphenyl)propanoic acid.

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, known as phloretic acid (PA), has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. PA's reaction with molecules like ethylene glycol forms benzoxazine end-capped molecules, useful in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Application in Food Contact Materials

The substance 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, used in polyolefins for food contact materials, was found to pose no safety concern for consumers when its migration does not exceed 0.05 mg/kg food (Flavourings, 2011).

Flame Retardancy in Fabrics

3-(Hydroxyphenyl phosphinyl) propanoic acid (HPPA) has been used as a flame retardant agent for polyethylene terephthalate (PET) and explored for its application in cellulose fabrics, demonstrating potential as a formaldehyde-free flame retardant (Zhang et al., 2008).

Synthesis of Furoquinolinone and Angelicin Derivatives

The oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid in a novel approach for the preparation of furoquinolinone and angelicin derivatives was observed (Ye et al., 2012).

Anti-aging Composition for Skin Care

3-(4-hydroxyphenyl)propanoic acid amide, derived from phloretic acid, has been used in the preparation of skin care compositions with anti-aging effects, particularly effective in preventing skin wrinkles (Wawrzyniak et al., 2016).

Inhibition of Tyrosine Kinase

Derivatives of 3-(4-hydroxyphenyl) propanoic acid isolated from the Polyscias murrayi tree have shown to inhibit interleukin-2 inducible T-cell kinase, suggesting potential therapeutic applications (Buchanan et al., 2005).

Structural Analysis in Engine Inspections

Butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate was found in large crystalline particles in a commercial bus engine, indicating its potential use in engine inspections and material analysis (Kihle & Görbitz, 2019).

properties

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

3-(3-hydroxyphenyl)propanoate

InChI

InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)/p-1

InChI Key

QVWAEZJXDYOKEH-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)O)CCC(=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)O)CCC(=O)[O-]

synonyms

3-(3-hydroxyphenyl)propionate
3-(3-hydroxyphenyl)propionic acid
dihydro-3-coumaric acid
dihydro-3-coumaric acid, monosodium salt
dihydro-m-coumaric acid
m-hydroxyphenylpropionic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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